Potassium tetrachloropalladate(II)

Overview

Description

Potassium tetrachloropalladate(II) is a dark brown crystalline solid . It is widely used as a Pd source in the field of catalysis, nanomaterial synthesis, and electronics .

Synthesis Analysis

Potassium tetrachloropalladate(II) can be easily prepared by adding 2 equivalents of KCl to a suspension of PdCl2 in methanol .Molecular Structure Analysis

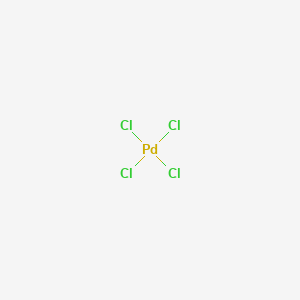

K2PdCl4 crystallizes in the tetragonal P4/mmm space group. The structure is three-dimensional. K1+ is bonded in a body-centered cubic geometry to eight equivalent Cl1- atoms. All K–Cl bond lengths are 3.30 Å. Pd2+ is bonded in a square co-planar geometry to four equivalent Cl1- atoms .Chemical Reactions Analysis

Potassium tetrachloropalladate(II) is used as a soluble form of PdCl2 reagent mainly employed as a soluble form of palladium as catalyst and for the preparation of other Pd complexes, palladium nanoparticles, and new materials .Physical And Chemical Properties Analysis

Potassium tetrachloropalladate(II) has a melting point of 105°C and a density of 2.67 g/cm³ at 25°C . It is soluble in water, lower alcohols, and some organic solvents .Scientific Research Applications

Catalysis

Potassium tetrachloropalladate(II) is widely used as a palladium source in catalysis. It serves as a precursor for synthesizing palladium nanoparticles, which are highly active catalysts for various chemical reactions. These Pd nanoparticles are particularly effective in the catalytic degradation of organic pollutants, offering a pathway for environmental remediation .

Nanomaterial Synthesis

This compound is instrumental in the synthesis of Pd-based nanomaterials. For instance, it can be used to create Pd–Pt alloy nanocrystals with hollow structures. These structures are synthesized via a galvanic replacement method and exhibit enhanced oxygen reduction reaction (ORR) activities, which are crucial for fuel cell applications .

Electronics

In the field of electronics, Potassium tetrachloropalladate(II) is utilized to synthesize immobilized Pd catalysts. These catalysts are prepared through layer-by-layer deposition techniques on substrates like alumina, followed by the reduction of Pd^2+. The resulting materials are significant for various electronic applications, including sensors and circuitry .

Polymer Synthesis

The compound is used in the synthesis of semiconducting metal-containing polymers. These polymers have a polypyrrole backbone that is nearly planar at its conformational energy minimum, which is essential for creating conductive polymers with potential applications in electronics and materials science .

Optical Materials

Potassium tetrachloropalladate(II) reacts with bis(dithiolates) to form metal-bis(dithiolates), which have applications in laser Q-switch materials. These materials are vital for controlling the emission of lasers and have implications in optical CD recording media and barcode materials .

Superconductivity

The compound’s reaction with bis(dithiolates) also leads to materials that can be used in superconductivity. Superconducting materials have zero electrical resistance and are used in various high-tech applications, including magnetic resonance imaging (MRI) and particle accelerators .

Fuel Cell Technology

As a precursor, Potassium tetrachloropalladate(II) is involved in the development of CO-tolerant catalysts for hydrogen-air fuel cells. These catalysts are crucial for improving the efficiency and durability of fuel cells, which are promising sources of clean energy .

Methane Oxidation

The compound serves as an active and stable catalyst for selective methane oxidation. This process is important for converting methane, a potent greenhouse gas, into methanol, which is a valuable chemical feedstock and fuel .

Mechanism of Action

Target of Action

Potassium tetrachloropalladate(II) is a dark brown crystalline solid widely used as a Palladium (Pd) source in the field of catalysis, nanomaterial synthesis, and electronics . The primary targets of this compound are organic pollutants and certain biochemical pathways where it acts as a catalyst .

Mode of Action

The compound interacts with its targets by acting as a precursor to synthesize Pd nanoparticles . These nanoparticles then interact with organic pollutants and certain biochemical pathways, facilitating various reactions .

Biochemical Pathways

Potassium tetrachloropalladate(II) is used in the synthesis of semiconducting metal-containing polymers in which the polypyrrole backbone has a conformational energy minimum and is nearly planar . It also reacts with bis (dithiolates) to form metal-bis (dithiolates), which have applications in laser Q-switch materials, optical CD recording media, bar code material, and superconductivity .

Pharmacokinetics

It is known that the compound is soluble in water, methanol, and ethanol , which suggests that it could have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The action of Potassium tetrachloropalladate(II) results in the formation of Pd nanoparticles that can be used for the catalytic degradation of organic pollutants . It also aids in the formation of Pd-GO electrocatalyst in formic acid and ethanol oxidation . Furthermore, it is used to synthesize Pd–Pt alloy nanocrystals (NCs) with hollow structures by a galvanic replacement method with uniform Pd octahedral and cubic NCs as sacrificial templates .

Action Environment

The action of Potassium tetrachloropalladate(II) can be influenced by environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, it is recommended to store the compound at room temperature in a cool and dark place to maintain its stability. It is also important to avoid contact with strong acids and ensure adequate ventilation during its use .

Safety and Hazards

properties

IUPAC Name |

dipotassium;tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2K.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCKLDWLSVFMGL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pd-2](Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4K2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14349-67-8 (Parent) | |

| Record name | Potassium palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Potassium tetrachloropalladate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10025-98-6 | |

| Record name | Potassium palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), tetrachloro-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)